

An In-depth Technical Guide to Desfuroyl Ceftiofur S-Acetamide

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Compound of Interest

Compound Name: Desfuroyl Ceftiofur S-Acetamide

Cat. No.: B588353

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For Researchers, Scientists, and Drug Development Professionals Abstract

Desfuroyl Ceftiofur S-Acetamide (DCSA) is a critical analytical derivative of the third-generation cephalosporin antibiotic, ceftiofur. This document provides a comprehensive technical overview of DCSA, including its formation, mechanism of action, and the analytical methodologies for its quantification. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and veterinary medicine. The primary significance of DCSA lies in its role as a stable marker for determining the total residue of ceftiofur and its unstable, microbiologically active metabolites in various biological matrices.[1]

Introduction

Ceftiofur is a broad-spectrum β -lactam antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, and other animals.[2][3] Upon administration, ceftiofur is rapidly metabolized to desfuroylceftiofur (DFC), its primary and microbiologically active metabolite.[1][2] However, DFC is chemically unstable due to a reactive thiol group, making direct quantification challenging.[1] To overcome this, a derivatization process is employed to convert ceftiofur and all its metabolites containing the intact β -lactam ring into a single, stable compound: **Desfuroyl Ceftiofur S-Acetamide**.[2][4] This conversion allows for accurate and reliable measurement of total ceftiofur-related residues, which is crucial for pharmacokinetic



studies and regulatory monitoring of maximum residue limits (MRLs) in animal-derived food products.[1]

Chemical Structure and Properties:

Chemical Name: (6R,7R)-3-(((2-Amino-2-oxoethyl)thio)methyl)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[5]

CAS Number: 120882-25-9

• Molecular Formula: C16H18N6O6S3[2]

Molecular Weight: 486.55 g/mol [2]

Mechanism of Action

The antimicrobial activity of **Desfuroyl Ceftiofur S-Acetamide** is attributed to the parent compound, ceftiofur, and its primary metabolite, desfuroylceftiofur. Like other β -lactam antibiotics, ceftiofur exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1] The disruption of peptidoglycan formation compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[1]

Metabolism and Derivatization Pathway

Ceftiofur undergoes rapid metabolism in animals, primarily through the cleavage of its thioester bond, to form desfuroylceftiofur and furoic acid.[2] Desfuroylceftiofur is the major microbiologically active metabolite.[1][2] Due to its instability, a derivatization step with iodoacetamide is performed during sample analysis to convert it into the stable **Desfuroyl Ceftiofur S-Acetamide**.[1]





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Metabolism of Ceftiofur and Derivatization to DCSA.

Quantitative Data Pharmacokinetic Parameters of Desfuroyl Ceftiofur SAcetamide

The following table summarizes the key pharmacokinetic parameters of **Desfuroyl Ceftiofur S-Acetamide** (measured as total ceftiofur and related metabolites) in various animal species following different administration routes and formulations.



Animal Specie s	Formul ation	Dose	Route	Cmax (µg/mL)	Tmax (h)	AUC0- LOQ (μg·h/ mL)	t1/2 (h)	Refere nce
Beef Cattle	Ceftiofu r Sodium	2.2 mg/kg	IM	13.9 ± 3.55	0.67 - 2.0	108 ± 35.0	-	[3]
Beef Cattle	Ceftiofu r Sodium	2.2 mg/kg	SC	13.6 ± 3.85	0.67 - 3.0	105 ± 29.8	-	[3]
Water Buffalo	Ceftiofu r HCl	2.2 mg/kg	IM	3.782	3.0 - 6.0	-	20.21	[6]
Water Buffalo	Ceftiofu r Sodium	2.2 mg/kg	IM	6.208	1.0 - 3.0	-	12.72	[6]
Veal Calves	Ceftiofu r	1 mg/kg/d ay for 5 days	IM	4.34	2.4	42 (AUC0- 24h)	10	[2]
Helmet ed Guineaf owl	Ceftiofu r Crystalli ne-Free Acid	10 mg/kg	SC	5.26 ± 1.54	19.3 ± 9.71	306 ± 69.3	29.0 ± 4.93	[7]

In Vitro Antimicrobial Activity of Ceftiofur and Desfuroylceftiofur

This table presents the Minimum Inhibitory Concentration (MIC) values of ceftiofur and its primary metabolite, desfuroylceftiofur, against various veterinary pathogens.



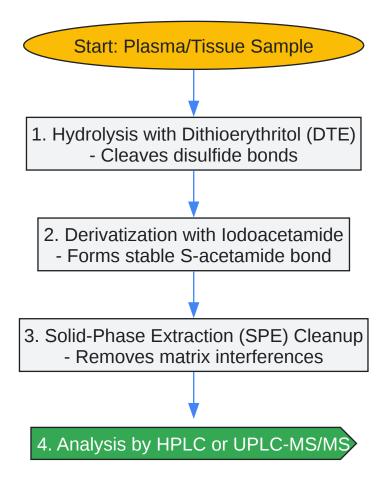
Bacterial Species	Antimicrobial Agent	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference
Staphylococcus aureus	Ceftiofur	-	1.0	[1]
Desfuroylceftiofu r	-	4.0 - 8.0	[1]	
Streptococcus suis	Ceftiofur	-	Within 1 dilution of DXNL	[1]
Desfuroylceftiofu r	-	Within 1 dilution of XNL	[1]	
Bovine/Equine Streptococci	Ceftiofur	-	≤ 0.0019	[1]
Desfuroylceftiofu r	-	0.03	[1]	
Coagulase- negative staphylococci	Ceftiofur	-	1.0	[8]
Desfuroylceftiofu r	-	8.0	[8]	

Experimental Protocols

Derivatization of Ceftiofur and its Metabolites to Desfuroyl Ceftiofur S-Acetamide

This protocol describes the general procedure for the chemical conversion of ceftiofur and its metabolites in a biological matrix to the stable DCSA derivative for subsequent analysis.





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General workflow for DCSA derivatization.

Methodology:

- Sample Preparation: Homogenize tissue samples or use plasma directly.
- Hydrolysis:
 - To the sample, add a solution of dithioerythritol (DTE) in a suitable buffer (e.g., borate buffer).[4]
 - Incubate the mixture to cleave disulfide bonds and release DFC from protein conjugates. A typical condition is incubation at 50°C for 15 minutes.[4]
- Derivatization:



- After cooling, add a solution of iodoacetamide.[4]
- Incubate in the dark to allow the iodoacetamide to react with the thiol group of DFC, forming the stable DCSA.[9]
- Solid-Phase Extraction (SPE) Cleanup:
 - Pass the derivatized sample through an SPE cartridge (e.g., Oasis HLB) to remove interfering matrix components.[4]
 - Wash the cartridge with appropriate solutions.
 - Elute the DCSA with a suitable solvent (e.g., 5% glacial acetic acid in methanol).[4]
- Final Preparation:
 - Evaporate the eluate to dryness under a stream of nitrogen.[4]
 - Reconstitute the residue in the mobile phase for analysis.[4]

HPLC Method for the Quantification of Desfuroyl Ceftiofur S-Acetamide

This protocol outlines a high-performance liquid chromatography (HPLC) method with UV detection for the quantification of DCSA.

Instrumentation and Conditions:

- HPLC System: Standard HPLC system with a UV detector.
- Column: Symmetry C18 or equivalent.[4]
- Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).[4]
 - Gradient Program: Start with 90% A and 10% B, adjust to 75% A and 25% B over 25 minutes, then return to initial conditions.[4]



- Flow Rate: 1.0 mL/min.[4]
- Detection Wavelength: 265 nm.[4]
- Injection Volume: 50 μL.[4]
- Internal Standard: Cefotaxime (100 μg/mL).[4]

Method Validation Parameters:

- Linearity: 0.1 100 μg/mL.[4]
- Lower Limit of Quantification (LLOQ): 0.1 μg/mL.[4]
- Intra-assay Variability: 0.7 to 4.5%.[4]
- Inter-assay Variability: 3.6 to 8.8%.[4]
- Average Recovery: 99%.[4]

UPLC-MS/MS Method for the Quantification of Desfuroyl Ceftiofur S-Acetamide

This protocol details a more sensitive and specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for DCSA analysis.

Instrumentation and Conditions:

- UPLC System: Waters Acquity UPLC or equivalent.[10]
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE).[10]
- Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm).[10]
- Mobile Phase: 0.005% (v/v) formic acid in water (A) and acetonitrile (B).[5]
- Flow Rate: 300 μL/min.[10]



Injection Volume: 5 μL.[10]

Mass Spectrometry Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Precursor Ion (m/z): 487.2 [M+H]+.[10]
- Product Ions (m/z): Specific product ions for quantification and qualification are selected.
- Collision Energy: Optimized for the specific instrument and transitions.

Method Validation Parameters (in porcine feces):

- Calibration Curve: Quadratic from 30 ng/g to 2000 ng/g.[11]
- Correlation Coefficient (r): 0.9960 ± 0.0020.[11]
- Precision and Accuracy: Within specified ranges.[11]

Conclusion

Desfuroyl Ceftiofur S-Acetamide is an indispensable analytical standard for the accurate quantification of ceftiofur and its metabolites in biological systems. Its formation through a robust derivatization protocol enables reliable monitoring, which is essential for ensuring food safety and conducting pharmacokinetic research. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with ceftiofur and related cephalosporins. The continued development and validation of sensitive analytical techniques, such as UPLC-MS/MS, will further enhance the ability to detect and quantify these residues at trace levels.

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